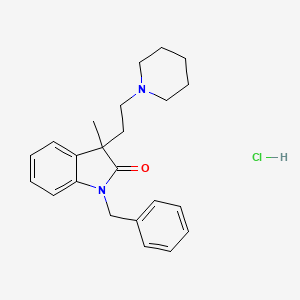![molecular formula C24H44O6 B13730242 [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate is a complex organic compound that belongs to the class of fatty acid esters This compound is characterized by its unique structure, which includes a dihydroxyoxolan ring and a long-chain unsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with a dihydroxyoxolan derivative. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective esterification, enhancing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the unsaturated bond in the fatty acid chain to a saturated one.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Ethers and esters with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and membrane dynamics. Its amphiphilic nature makes it a candidate for studying lipid-protein interactions and membrane fluidity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its ability to modulate lipid metabolism and cellular signaling pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also explored as a biodegradable surfactant in cleaning products.
Mechanism of Action
The mechanism of action of [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate involves its interaction with cellular membranes and proteins. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism and inflammation are well-documented.
Comparison with Similar Compounds
Similar Compounds
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate: shares similarities with other fatty acid esters, such as:
Uniqueness
What sets this compound apart is its specific dihydroxyoxolan ring structure, which imparts unique physicochemical properties. This structure enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H44O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 |
InChI Key |
MPZLHRXPRGLWEB-AAZCQSIUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



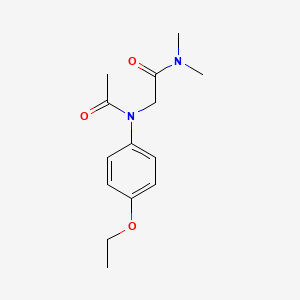
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)

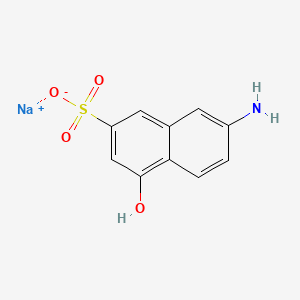
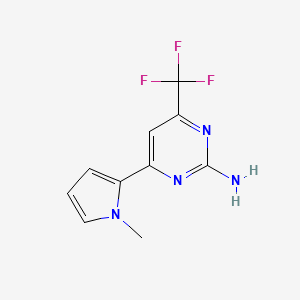


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)

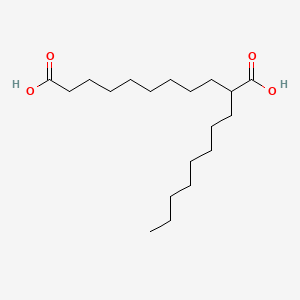
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
